molecular formula C24H23N5O4 B2383373 methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 941973-38-2

methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2383373
CAS No.: 941973-38-2
M. Wt: 445.479
InChI Key: JOTXGTNYSNMVJC-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Acetylation and esterification: The final steps involve acetylation of the amine group followed by esterification with methyl 4-aminobenzoate under standard esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to modify the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazolo[3,4-d]pyridazinone core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate: shares structural similarities with other pyrazolo[3,4-d]pyridazinone derivatives.

    2,4-Dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-14-5-10-20(15(2)11-14)29-22-19(12-25-29)16(3)27-28(23(22)31)13-21(30)26-18-8-6-17(7-9-18)24(32)33-4/h5-12H,13H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTXGTNYSNMVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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